molecular formula C18H32O B12676833 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol CAS No. 94713-19-6

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol

Cat. No.: B12676833
CAS No.: 94713-19-6
M. Wt: 264.4 g/mol
InChI Key: ZODCEMZFCDXFQH-UHFFFAOYSA-N
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Description

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol is a complex organic compound with the molecular formula C18H30O It is characterized by a cyclohexanol core substituted with a methyl group and an octahydro-4,7-dimethyl-1H-inden-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor to form the indane ring system, followed by hydrogenation to introduce the octahydro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols .

Scientific Research Applications

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one: This compound is similar but has a ketone group instead of a hydroxyl group.

    4-(4,7-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-methylcyclohexan-1-one: Another similar compound with slight structural variations.

Uniqueness

The uniqueness of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol lies in its specific substitution pattern and the presence of both cyclohexanol and indane moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

94713-19-6

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

4-(4,7-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-methylcyclohexan-1-ol

InChI

InChI=1S/C18H32O/c1-11-10-17(13(3)16-6-4-5-15(11)16)14-7-8-18(19)12(2)9-14/h11-19H,4-10H2,1-3H3

InChI Key

ZODCEMZFCDXFQH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1O)C2CC(C3CCCC3C2C)C

Origin of Product

United States

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